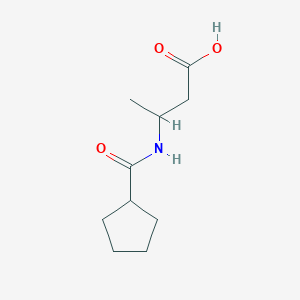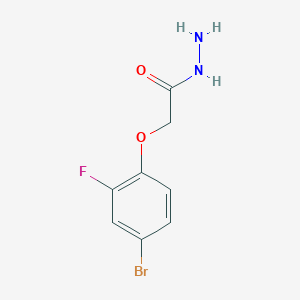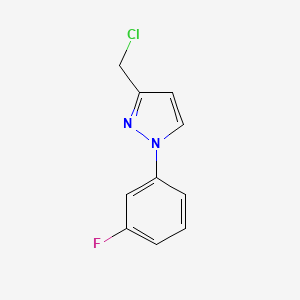
3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It may also discuss the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties like acidity or basicity.Scientific Research Applications
Synthesis and Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, including structures similar to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, are significant due to their utility as building blocks in medicinal chemistry. These compounds are valuable for further functionalization, enabling the development of novel pharmaceuticals with enhanced properties. A study highlighted the synthesis of 3-amino-4-fluoropyrazoles, demonstrating the importance of fluorinated pyrazoles in creating compounds with potential medicinal applications. The process involves monofluorination and condensation steps, showcasing the versatility of pyrazoles in synthetic chemistry (Surmont et al., 2011).
Photophysical Characterization and Biological Applications
The photophysical properties of pyrazoline derivatives, structurally related to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, have been extensively studied. These properties are crucial for applications in fluorescence-based sensors and biological imaging. Research into 1,3,5-triaryl-2-pyrazoline fluorophores has provided insights into the influence of different substituents on the photophysical characteristics of these compounds, with potential applications in intracellular pH probing due to their membrane permeability and low toxicity (Fahrni et al., 2003).
Ligand Synthesis for Metal Coordination
Pyrazoles with functionalized side chains, including those similar to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, serve as ligands in metal coordination chemistry. These compounds can lead to the development of novel materials with varied applications, from catalysis to materials science. A specific study described the synthesis of pyrazoles with different substituents, demonstrating the potential of these ligands in creating complexes with unique properties (Grotjahn et al., 2002).
Heteroleptic Cyclometalated Complexes
Research on heteroleptic Ir(III) metal complexes with N-phenyl-substituted pyrazoles, closely related to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole, has shown the potential for creating highly efficient, room-temperature blue phosphorescent materials. These findings are significant for the development of organic light-emitting diodes (OLEDs) and other photonic devices. The study highlights the role of pyrazole ligands in tuning the photophysical properties of metal complexes for desired applications (Yang et al., 2005).
Safety And Hazards
This involves studying the compound’s toxicity and potential hazards. It may also include information on how to handle and store the compound safely.
Future Directions
This could involve potential applications of the compound, areas for further research, and unanswered questions about the compound.
Please note that this is a general outline and the specific details would depend on the compound being studied. For “3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole”, more research may be needed to provide a comprehensive analysis. If you have access to a laboratory or research database, they may be able to provide more specific information.
properties
IUPAC Name |
3-(chloromethyl)-1-(3-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-7-9-4-5-14(13-9)10-3-1-2-8(12)6-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKLQHXSMUHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243203 | |
| Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |
CAS RN |
1235440-19-3 | |
| Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)
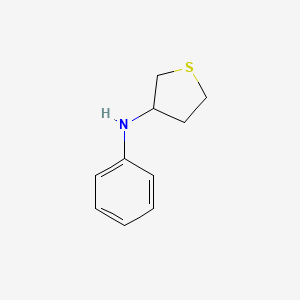
![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)
![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)
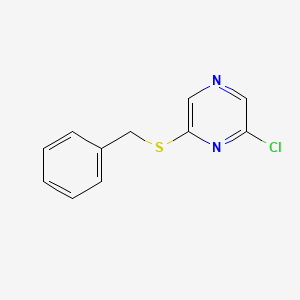
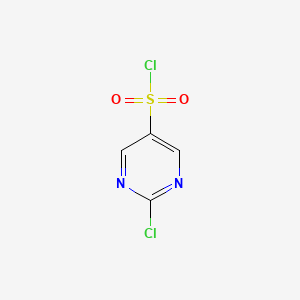
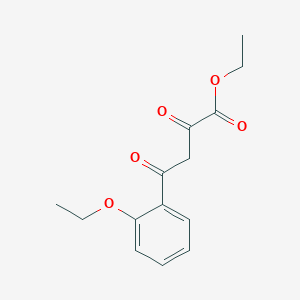
![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)
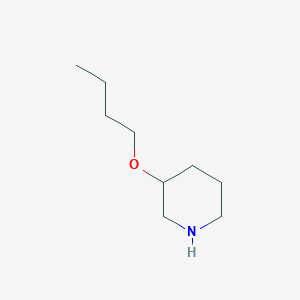
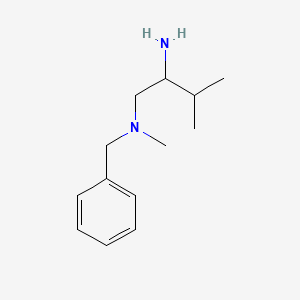
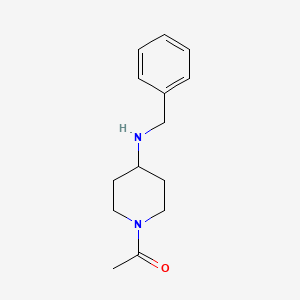
![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)
